1-Benzoyl-2-(trifluoromethyl)pyrrolidine
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Overview
Description
1-Benzoyl-2-(trifluoromethyl)pyrrolidine is a synthetic organic compound characterized by the presence of a phenyl group attached to a pyrrolidine ring, which is further substituted with a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzoyl-2-(trifluoromethyl)pyrrolidine typically involves the construction of the pyrrolidine ring followed by the introduction of the phenyl and trifluoromethyl groups. One common method includes:
Ring Construction: Starting from cyclic or acyclic precursors, the pyrrolidine ring can be synthesized through cyclization reactions.
Functionalization: The preformed pyrrolidine ring is then functionalized by introducing the phenyl and trifluoromethyl groups under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the functionalization steps efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-Benzoyl-2-(trifluoromethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrrolidine ring.
Substitution: The phenyl and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups .
Scientific Research Applications
1-Benzoyl-2-(trifluoromethyl)pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzoyl-2-(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
1-Benzoyl-2-(trifluoromethyl)pyrrolidine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Pyrrolidine derivatives, trifluoromethyl-substituted compounds, and phenyl-substituted compounds.
Uniqueness: The combination of the phenyl, trifluoromethyl, and pyrrolidine moieties imparts unique chemical and biological properties, making it distinct from other compounds
Properties
IUPAC Name |
phenyl-[2-(trifluoromethyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO/c13-12(14,15)10-7-4-8-16(10)11(17)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTLPADPVRTCPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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